
Methyl 4-((2-methoxyphenyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-methoxyphenyl)amino)benzoate is an organic compound with the molecular formula C16H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an amino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-((2-methoxyphenyl)amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with 2-methoxyaniline. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((2-methoxyphenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-((2-methoxyphenyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of methyl 4-((2-methoxyphenyl)amino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the methoxy group.
Methyl 2-aminobenzoate: Similar structure but the amino group is positioned differently on the benzene ring.
Methyl 4-((4-methoxyphenyl)amino)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 4-((2-methoxyphenyl)amino)benzoate is unique due to the specific positioning of the methoxy and amino groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and medicinal chemistry that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl 4-(2-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-13(14)16-12-9-7-11(8-10-12)15(17)19-2/h3-10,16H,1-2H3 |
Clave InChI |
CLCRQOBYKJHOJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



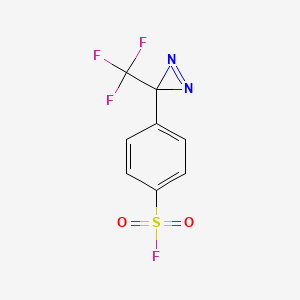
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
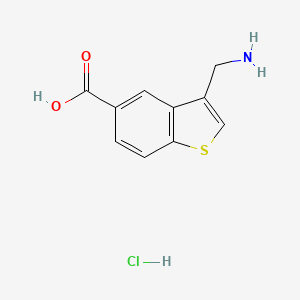
![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)
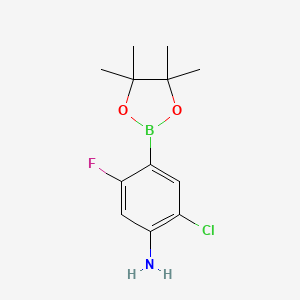


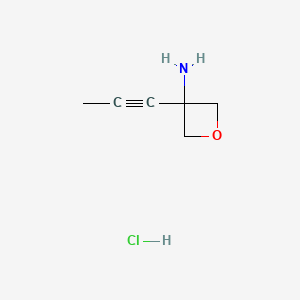

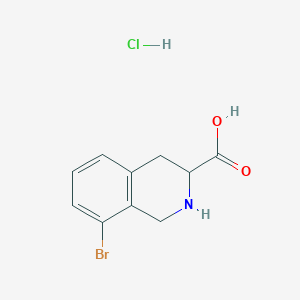
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
